![molecular formula C16H12BrN3 B13141369 [3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)- CAS No. 821784-37-6](/img/structure/B13141369.png)
[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields such as chemistry, biology, and materials science. The presence of the bromophenyl group and bipyridine moiety in its structure makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine typically involves the use of Suzuki cross-coupling reactions. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 3-bromophenylboronic acid and 3,4’-bipyridin-5-yl bromide in the presence of a palladium catalyst and a base such as potassium carbonate is commonly employed .
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine, often involves large-scale Suzuki coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce bipyridine amines .
Scientific Research Applications
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biological processes. Additionally, the bromophenyl group can participate in interactions with biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in the synthesis of metal-organic frameworks (MOFs).
3,3’-Bipyridine: Used in the development of organic electronic materials.
Uniqueness
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine is unique due to the presence of both the bromophenyl group and the bipyridine moiety. This combination enhances its versatility and potential for various applications, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
821784-37-6 |
|---|---|
Molecular Formula |
C16H12BrN3 |
Molecular Weight |
326.19 g/mol |
IUPAC Name |
N-(3-bromophenyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C16H12BrN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H |
InChI Key |
UBOMRLPHVBMOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)
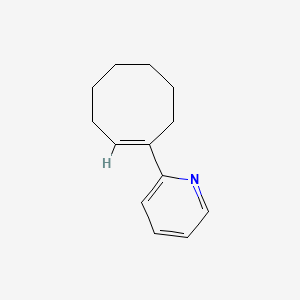

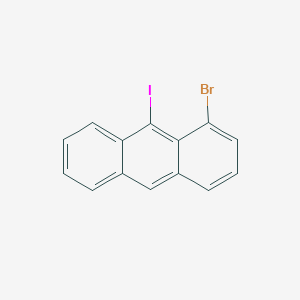
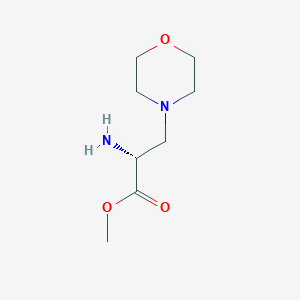
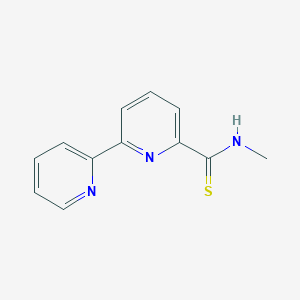
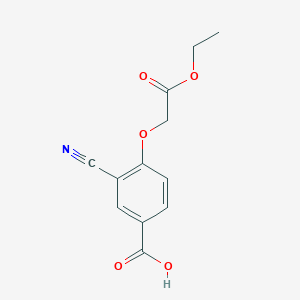
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
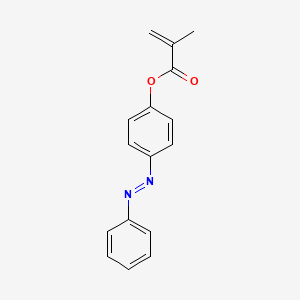
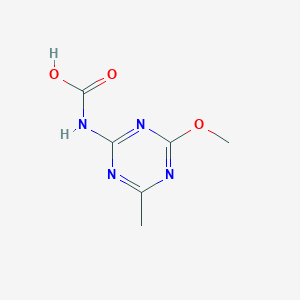
![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
